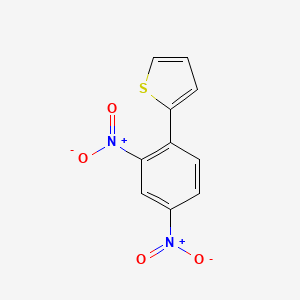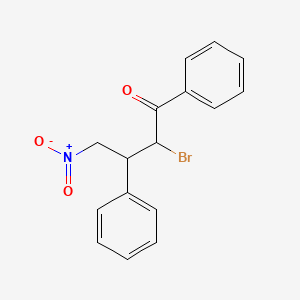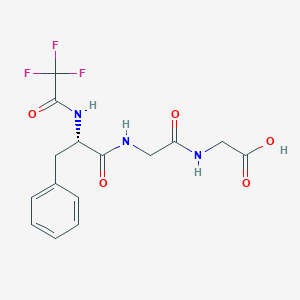![molecular formula C32H46N2O10 B14632644 (E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde CAS No. 56138-52-4](/img/structure/B14632644.png)
(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and a benzaldehyde group linked through a hydroxypropoxy bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene using a suitable oxidizing agent.
Synthesis of the benzaldehyde group: This involves the formylation of a benzene derivative.
Linking the two moieties: The final step involves the reaction of the butenedioic acid with the benzaldehyde derivative in the presence of a suitable catalyst to form the hydroxypropoxy bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with receptors: Altering receptor activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar butenedioic acid moieties.
Benzaldehyde derivatives: Compounds with similar benzaldehyde groups.
Uniqueness
(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56138-52-4 |
|---|---|
Molekularformel |
C32H46N2O10 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde |
InChI |
InChI=1S/2C14H21NO3.C4H4O4/c2*1-14(2,3)15-8-12(17)10-18-13-6-4-5-11(7-13)9-16;5-3(6)1-2-4(7)8/h2*4-7,9,12,15,17H,8,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
XMGPACQOOGHCTB-WXXKFALUSA-N |
Isomerische SMILES |
CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)


![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)


![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)


![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)

